molecular formula C11H12N2S B2913767 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole CAS No. 318238-20-9

3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole

Cat. No.: B2913767
CAS No.: 318238-20-9
M. Wt: 204.29
InChI Key: DCGYKOZKXULLLH-UHFFFAOYSA-N
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Description

3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole is a chemical compound with the molecular formula C11H12N2S and is of significant interest in medicinal chemistry and heterocyclic compound research . Pyrazole and pyrazoline derivatives are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles . These nitrogen-containing five-membered heterocyclic compounds are electron-rich and play important roles in numerous biological activities, serving as key structural components in various therapeutic agents . Researchers value this specific compound for its molecular architecture, which features a pyrazole core substituted with a (4-methylphenyl)sulfanyl group at the 4-position. This structure aligns with biologically active pyrazole derivatives that have demonstrated potential across multiple therapeutic areas, including antimicrobial, anti-inflammatory, antidepressant, and anticancer applications . Some pyrazole derivatives have shown specific inhibition of α-glucosidase, suggesting potential applications in metabolic disorder research . The compound is intended for use in professional laboratory research settings only. It is strictly for research purposes and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)14-11-7-12-13-9(11)2/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGYKOZKXULLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 4-methylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Pyrazole Derivatives with Ester Functional Groups
  • Compound A: [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate (CAS: 851126-62-0) Structure: Differs by the addition of a 2-methoxyacetate ester at position 5 and a phenyl group at position 2. Molecular Weight: 394.43 g/mol (calculated).
  • Compound B: [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (CAS: 851126-70-0) Structure: Features a 2,6-difluorobenzoate ester at position 3. Molecular Weight: 446.44 g/mol (calculated).
Triazole and Pyrazole Hybrids
  • Compound C: 3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS: 477709-31-2) Structure: Combines a triazole ring with a pyrazole moiety, substituted with a 4-fluorobenzylsulfanyl group. Molecular Weight: 430.5 g/mol. Key Feature: The fluorinated benzyl group may confer enhanced metabolic resistance compared to non-fluorinated analogs .
Chlorophenyl-Substituted Pyrazoles
  • Compound D: Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 318237-99-9) Structure: Includes a 4-chlorophenylsulfanyl group and a hydroxyimino methyl substituent. Molecular Weight: 387.84 g/mol.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₁₂N₂S 204.29 3-Me, 4-(4-MePh-S) High lipophilicity (logP ~3.5 estimated)
Compound A C₂₁H₂₁N₂O₃S 394.43 5-OCH₂CO₂Me, 2-Ph Increased polarity due to ester
Compound B C₂₃H₁₈F₂N₂O₂S 446.44 5-2,6-F₂BzO, 2-Ph Enhanced electronegativity
Compound C C₂₃H₁₉FN₆S 430.5 4-F-Bz-S, triazole-pyrazole hybrid Potential enzyme inhibition
Compound D C₁₈H₁₄ClN₃O₃S 387.84 4-Cl-Ph-S, hydroxyimino Me Reactivity in redox environments

Biological Activity

3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anticancer potential, anti-inflammatory effects, and other notable biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2S. The structure features a pyrazole ring substituted with a methyl group and a phenylthio group, which significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Studies and Findings

  • Cytotoxicity Assays :
    • A study evaluated various pyrazole derivatives against several cancer cell lines. The compound exhibited significant cytotoxic effects with IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. For instance, derivatives similar to this compound showed IC50 values ranging from 0.39 µM to 14.5 µM depending on structural modifications .
  • Mechanistic Insights :
    • The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Inhibition of cyclin-dependent kinases (CDKs) has been documented, which leads to cell cycle arrest in the G0/G1 phase .
Compound Cell Line IC50 (µM) Reference
This compoundMCF70.46
Similar DerivativeNCI-H46014.5
Poly-substituted PyrazolesA5490.36

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects.

  • Inhibition of Pro-inflammatory Cytokines :
    • Research indicates that compounds like this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
  • Mechanism of Action :
    • The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation and immune response regulation .

Other Biological Activities

Beyond anticancer and anti-inflammatory properties, this compound exhibits potential in other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant effects, providing cellular protection against oxidative stress.

Q & A

Basic Synthesis and Optimization

Q: What is the standard synthetic route for 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole, and how can reaction conditions be optimized to improve yield? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 4-methylbenzenethiol) may react with halogenated pyrazole precursors under reflux in aprotic solvents like xylene or DMF. Critical parameters include:

  • Temperature control : Prolonged reflux (25–30 hours) ensures complete conversion .
  • Catalyst use : Bases like NaOH facilitate deprotonation of thiol groups for efficient coupling .
  • Purification : Recrystallization from methanol or column chromatography removes byproducts . Yield optimization often involves iterative adjustments of stoichiometry and solvent polarity.

Basic Structural Characterization

Q: Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound? A: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl and sulfanyl groups) and verify regiochemistry .
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional conformations. For example, sulfanyl-linked aryl groups often exhibit near-planar arrangements with dihedral angles <1° .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., C12_{12}H14_{14}N2_2S) .

Advanced Crystallographic Analysis

Q: How can X-ray crystallography resolve ambiguities in molecular geometry, particularly for flexible sulfanyl-aryl linkages? A: High-resolution X-ray data (e.g., R factor <0.05) enable precise modeling of torsional angles. For instance, the sulfanyl group in this compound may adopt a "butterfly" conformation, with aryl rings forming dihedral angles of ~46° relative to the pyrazole core . Disordered atoms are refined using constraints in SHELXL, and hydrogen bonding networks are analyzed to validate packing arrangements .

Advanced Refinement Strategies

Q: What SHELXL refinement strategies are effective for addressing disorder or twinning in the crystal structure? A: SHELXL handles disorder by:

  • Multi-component modeling : Splitting disordered regions into discrete sites with occupancy refinement .
  • Twinning correction : Using TWIN and BASF commands for non-merohedral twinning, common in sulfanyl-containing compounds .
  • Hydrogen placement : Riding models or DFT-calculated positions improve accuracy for H atoms in low-resolution datasets .

Advanced Computational Modeling

Q: How do density functional theory (DFT) studies complement experimental data in analyzing electronic properties? A: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Electrostatic potentials : Sulfanyl groups act as electron donors, influencing reactivity .
  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability; values ~4.5 eV suggest moderate reactivity .
  • Tautomeric equilibria : Pyrazole-thione tautomers are compared with experimental IR and NMR data to validate dominant forms .

Basic Purity Challenges

Q: What are common impurities in the synthesis of this compound, and how are they mitigated? A: Typical impurities include:

  • Unreacted thiols : Detected via HPLC and removed by aqueous washes .
  • Oxidation byproducts : Sulfoxides or sulfones form under oxidative conditions; inert atmospheres (N2_2) prevent this .
  • Regioisomers : Column chromatography with silica gel or reverse-phase HPLC separates isomers .

Advanced Reaction Mechanism Analysis

Q: How can kinetic and spectroscopic data elucidate reaction mechanisms involving this compound? A: Methods include:

  • Time-resolved NMR : Monitors intermediate formation (e.g., thiolate anions) during substitution reactions .
  • Kinetic isotope effects : Deuterated analogs reveal rate-determining steps (e.g., C–S bond formation) .
  • In situ IR spectroscopy : Tracks carbonyl or sulfanyl group transformations in real time .

Advanced Data Contradiction Resolution

Q: How to reconcile discrepancies between computational and experimental bond lengths in the pyrazole core? A: Discrepancies arise from:

  • Crystal packing effects : Experimental bond lengths may shorten due to intermolecular forces, while DFT models isolated molecules .
  • Thermal motion : ADPs (anisotropic displacement parameters) in X-ray data account for atomic vibrations, refined using SHELXL’s RIGU restraints .
  • Hybrid functional selection : B3LYP vs. M06-2X functionals yield varying agreement with experiment; benchmarking is critical .

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